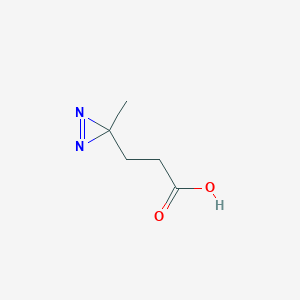

3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-methyldiazirin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOGRJSLWCABBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283434 | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-86-1 | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 3-(3-Methyldiaziridin-3-yl)propanoic Acid

The conventional pathway begins with the preparation of the diaziridine precursor. In a typical procedure, 3-aminopropanoic acid reacts with methylamine hydrochloride under alkaline conditions to form 3-(3-methyldiaziridin-3-yl)propanoic acid. This intermediate is isolated via extraction with ethyl acetate and purified by recrystallization from methanol/water mixtures, achieving yields of 68–72%.

Key reaction parameters:

-

Solvent : Methanol/water (4:1 v/v)

-

Temperature : 0–5°C (ice bath)

-

Reagents : Methylamine hydrochloride, sodium hydroxide

Oxidation to 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid

The diaziridine intermediate undergoes oxidation using iodine in the presence of N,N-dimethylethylamine (DMEA). Iodine is added incrementally to a methanolic solution of the diaziridine and DMEA at 0°C until a persistent yellow tint indicates complete conversion to the diazirine. Post-reaction, the mixture is treated with potassium iodide to quench excess iodine, followed by solvent evaporation and column chromatography (silica gel, ethyl acetate/hexane). This step yields 58–63% of the target compound.

Characterization Data :

-

1H NMR (CDCl3) : δ 10.89 (bs, 1H, COOH), 2.22 (t, 2H, J = 7.6 Hz), 1.70 (t, 2H, J = 7.6 Hz), 1.03 (s, 3H, CH3).

Optimized Synthesis via Normant Reagent

Keto-Alcohol Intermediate Formation

A streamlined approach starts with 4-pentynoic acid, which is converted to a Weinreb amide (4) using N,O-dimethylhydroxylamine hydrochloride. Treatment with the Normant reagent (prepared from 3-chloropropan-1-ol and magnesium) yields keto-alcohol 6 in 65% yield over three steps.

Advantages :

Diazirination and Final Oxidation

The keto-alcohol undergoes diazirination using hydroxylamine-O-sulfonic acid (HOSA) and ammonia in methanol at 0°C. Subsequent oxidation with iodine in the presence of triethylamine affords the diazirine product in 36% overall yield.

Reaction Conditions :

-

Oxidant : Iodine (stoichiometric)

-

Solvent : Methanol/triethylamine

-

Time : 18–24 hours

Physicochemical Properties

The compound’s stability and solubility profile are critical for handling and application:

Comparative Analysis of Methodologies

Yield and Scalability

Analyse Chemischer Reaktionen

Primary Reaction: Photoactivation to Carbene Intermediates

The defining reaction occurs upon UV light exposure (typically 300–365 nm), where the diazirine ring undergoes homolytic cleavage to generate a reactive carbene species . This carbene can rapidly insert into C–H, N–H, or O–H bonds, forming covalent adducts with nearby molecules.

Key Features of Carbene Reactivity :

-

Insertion Targets : Preferentially reacts with nucleophilic residues (e.g., lysine, histidine) in proteins

-

Applications : Photoaffinity labeling for mapping protein-ligand interactions

Oxidation

The diazirine moiety can undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium | 3-Methylpyruvic acid derivatives |

Reduction

Reductive cleavage of the diazirine ring yields amines or alkanes:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | 3-(Methylamino)propanoic acid |

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitutions, enabling conjugation with biomolecules:

Thermal Decomposition Pathways

At elevated temperatures (96–125°C), the compound decomposes via two competing mechanisms:

-

Nitrogen Loss Pathway :

Major product: γ-Valerolactone (~5% yield) -

Isomerization to Diazo Compound :

Click Chemistry Compatibility

The compound lacks an intrinsic alkyne group but can be functionalized to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Example Protocol :

-

Esterification with propargyl alcohol yields alkyne-terminated derivatives.

-

CuAAC Reaction :

Used for fluorescent tagging in cellular studies.

Stability Under Physiological Conditions

| Parameter | Value | Implications |

|---|---|---|

| pH stability range | 6.0–8.0 | Degrades rapidly in strongly acidic/basic media |

| Half-life in PBS (25°C) | >24 hrs | Suitable for biological assays |

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is utilized as a photo-crosslinking reagent in chemical biology. Its ability to form covalent bonds enables researchers to study molecular interactions and map binding sites on proteins.

| Application | Description |

|---|---|

| Protein Interaction Studies | Identifying interactions between proteins using crosslinking techniques. |

| Ligand Binding Analysis | Mapping the binding sites of small molecules on target proteins. |

Biology

In biological research, this compound plays a crucial role in elucidating protein-protein interactions and protein-ligand dynamics . By covalently attaching to proteins, it facilitates the identification of interaction partners and functional assays.

Case Study: Protein Target Identification

A study demonstrated the use of this compound to identify protein targets of small molecule drugs, leading to insights into their mechanisms of action .

Medicine

In the medical field, the compound is leveraged in drug discovery processes. Its ability to selectively modify target proteins aids in understanding drug efficacy and potential side effects.

| Medical Application | Description |

|---|---|

| Drug Target Validation | Confirming the interaction between drug candidates and their biological targets. |

| Mechanism of Action Studies | Investigating how drugs exert their effects at the molecular level. |

Data Tables

Wirkmechanismus

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves the formation of a reactive carbene intermediate upon UV light activation . This intermediate can covalently modify amino acid residues in proteins, leading to the crosslinking of biomolecules in close proximity . The molecular targets include lysine, arginine, and histidine residues in proteins .

Vergleich Mit ähnlichen Verbindungen

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic Acid

- Structure : Substitution of the methyl group with a but-3-ynyl side chain (C8H10N2O2; MW 166.18) introduces an alkyne handle for click chemistry .

- Synthesis : Prepared via EDC/HATU-mediated coupling reactions, enabling modular derivatization .

- Applications : Enhanced utility in tandem photo-crosslinking and bioorthogonal labeling workflows .

- Stability : Requires storage at -20°C under inert, dark conditions due to heightened reactivity .

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Aromatic phenyl and trifluoromethyl substituents improve carbene stability and reactivity .

- Photolysis : Generates 65% carbene and 35% diazo isomer upon irradiation; stable in 1 M acid/base and at 75°C .

- Applications : Preferred for photochemical probes requiring dark stability and rapid activation .

3-(Methylthio)propanoic Acid Esters

- Structure: Lacks diazirine but shares the propanoic acid backbone; includes methyl/ethyl esters (e.g., 3-(methylthio)propanoic acid methyl ester) .

Comparative Data Table

Reactivity and Selectivity

- Carbene Reactivity : Methyl-diazirine derivatives exhibit moderate carbene reactivity, suitable for transient biomolecular interactions. In contrast, TPD’s trifluoromethyl group enhances electrophilicity, enabling broader residue targeting (e.g., lysine, histidine) .

- Selectivity in Antimicrobials: Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective activity against E. coli and S. aureus but lack crosslinking functionality .

Biologische Aktivität

3-(3-methyl-3H-diazirin-3-yl)propanoic acid (commonly referred to as 3MDZ) is a diazirine-containing compound that has garnered attention in biochemical research due to its unique properties as a photoaffinity label. This article delves into the biological activities associated with 3MDZ, including its mechanisms of action, applications in cancer research, and potential therapeutic uses.

- Chemical Formula : CHNO

- Molecular Weight : 128.13 g/mol

- CAS Number : 14248197

3MDZ exhibits biological activity primarily through its ability to form covalent bonds with proteins upon exposure to UV light. This property allows it to act as a photoaffinity probe, enabling the identification and characterization of protein-ligand interactions. Upon irradiation, the diazirine moiety undergoes a rearrangement, leading to the formation of reactive species that can bind irreversibly to nearby amino acid side chains, particularly those containing nucleophilic groups such as cysteine or lysine .

Cytotoxicity

Research indicates that compounds like 3MDZ can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is attributed to the disruption of essential cellular processes, including protein synthesis and cell division. In one study, diazirine derivatives were shown to significantly inhibit the growth of cancer cells by interfering with tubulin polymerization, which is critical for mitosis .

Antimicrobial Properties

In addition to its anticancer potential, 3MDZ and similar compounds have demonstrated antimicrobial activity. Studies have reported that certain diazirine derivatives can permeabilize bacterial membranes, leading to cell lysis. This property is particularly valuable in developing new antibiotics against resistant strains of bacteria .

Case Study 1: Cancer Research

A study involving the use of 3MDZ as a photoaffinity probe demonstrated its effectiveness in identifying target proteins in cancer cells. Upon UV activation, 3MDZ was able to label specific proteins involved in cell signaling pathways that are often dysregulated in cancer. The identification of these targets could lead to the development of novel therapeutic strategies aimed at inhibiting tumor growth .

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial properties of diazirine derivatives, including 3MDZ. The study reported that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective at low micromolar concentrations, suggesting a promising avenue for antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step procedure starting with levulinic acid. Key steps include:

- Ammonia treatment in methanol at 0°C to form an intermediate.

- Hydroxylamine-O-sulfonic acid addition to generate the diaziridine ring.

- Iodine-mediated oxidation under basic conditions (Et₃N) to yield the diazirine moiety. Yield optimization (51% in literature) may involve adjusting stoichiometry (e.g., iodine excess), reaction time (16 hours at room temperature), or purification methods (e.g., cold MeOH rinsing to remove byproducts) .

Q. What safety precautions are critical when handling this compound in the lab?

- Hazard Mitigation : Use fume hoods for ventilation, wear nitrile gloves, and safety goggles to avoid skin/eye contact (irritation risks noted in safety data) .

- Storage : Keep in a tightly sealed container at 2–8°C to prevent degradation.

- Emergency Protocols : For spills, use inert absorbents (e.g., sand) and avoid direct skin exposure. Consult SDS for region-specific emergency contacts .

Q. How is the compound characterized post-synthesis?

- NMR Analysis : Confirm structure via ¹H NMR (e.g., δ 11.70 ppm for carboxylic acid proton, δ 0.96 ppm for methyl group on diazirine) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) or LC-MS to detect impurities from incomplete oxidation or side reactions.

Advanced Research Questions

Q. How can photoactivation parameters (e.g., UV wavelength, duration) be optimized for carbene-mediated crosslinking applications?

- Wavelength : Use UV light at 350–365 nm (near the diazirine absorption peak) to minimize protein damage.

- Duration : Short pulses (5–30 seconds) reduce nonspecific binding; validate via SDS-PAGE or mass spectrometry to confirm target interaction specificity .

- Quenching : Add β-mercaptoethanol post-irradiation to terminate residual carbene activity.

Q. What strategies address low crosslinking efficiency in protein interaction studies?

- Concentration Gradients : Titrate the compound (0.1–1 mM) to balance labeling efficiency and background noise.

- Proximity Control : Introduce flexible linkers (e.g., PEG spacers) between the diazirine and target-binding moiety to enhance reactivity .

- Competitive Assays : Use unmodified ligands to confirm specificity of crosslinked complexes.

Q. How should researchers resolve discrepancies in reported hazard classifications for this compound?

- Data Cross-Referencing : Compare SDS from multiple suppliers (e.g., BLD Pharmatech vs. Combi-Blocks) to identify consistent warnings (e.g., skin irritation).

- In-House Testing : Conduct patch tests for sensitization and assess acute toxicity in cell-based assays.

- Regulatory Alignment : Follow OSHA/GHS guidelines for labeling, even if some SDS entries lack full hazard data .

Q. What analytical challenges arise in quantifying diazirine stability under physiological conditions?

- Degradation Monitoring : Use LC-MS to track diazirine breakdown products (e.g., ketones) in PBS or cell lysates over time.

- pH Sensitivity : Stabilize the compound in buffers pH 7–8, as acidic conditions accelerate ring-opening.

- Competing Reactivity : Pre-quench reactive groups (e.g., carboxylic acid) with EDC/NHS to isolate diazirine-specific interactions .

Data Interpretation & Contradiction Analysis

Q. How to validate crosslinking results when negative controls show nonspecific binding?

- Control Design : Include UV-only and compound-only groups to distinguish background signals.

- Mutagenesis : Delete the target protein’s binding domain; persistent crosslinking suggests off-target effects.

- Dual-Labeling : Combine diazirine crosslinking with fluorescent tags for colocalization validation via microscopy .

Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?

- Critical Factors : Moisture sensitivity of hydroxylamine-O-sulfonic acid and iodine purity (≥99.5% recommended).

- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and repurify intermediates if needed .

Q. What mechanistic insights can be gained from comparing this diazirine with alternative crosslinkers (e.g., aryl azides)?

- Reactivity Profile : Diazirines generate carbenes with longer half-lives (~1 ms) than nitrenes from azides, enabling broader target engagement.

- Spatiotemporal Control : UV activation offers precise timing vs. thermal activation for azides.

- Limitations : Diazirines may require higher UV energy, risking protein denaturation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.